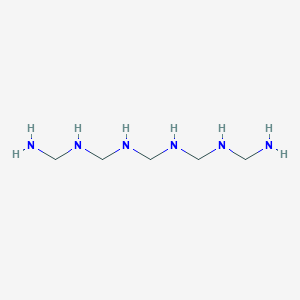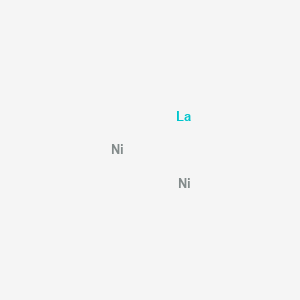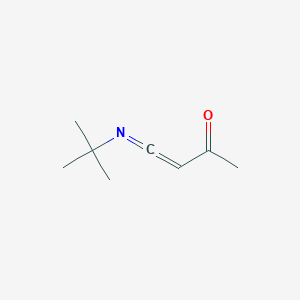![molecular formula C7H12O2 B14714660 2-{[(But-2-en-1-yl)oxy]methyl}oxirane CAS No. 17793-53-2](/img/structure/B14714660.png)
2-{[(But-2-en-1-yl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(But-2-en-1-yl)oxy]methyl}oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a but-2-en-1-yl group attached to the oxirane ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane can be achieved through several methods. One common approach involves the reaction of but-2-en-1-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Catalysts such as quaternary ammonium salts may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(But-2-en-1-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diols, while nucleophilic substitution with amines can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[(But-2-en-1-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Wirkmechanismus
The mechanism of action of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of covalent bonds with biomolecules or in the curing of epoxy resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, [(2-propenyloxy)methyl]-: Similar structure but with a propenyl group instead of a butenyl group.
Oxirane, [[(2-ethylhexyl)oxy]methyl]-: Contains an ethylhexyl group instead of a butenyl group.
2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane: Features a phenylpropynyl group instead of a butenyl group.
Uniqueness
The uniqueness of 2-{[(But-2-en-1-yl)oxy]methyl}oxirane lies in its specific structural features, which confer distinct reactivity and properties. The presence of the but-2-en-1-yl group provides opportunities for further functionalization and modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
17793-53-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-(but-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-8-5-7-6-9-7/h2-3,7H,4-6H2,1H3 |
InChI-Schlüssel |
WLRSFKOXUMHAFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


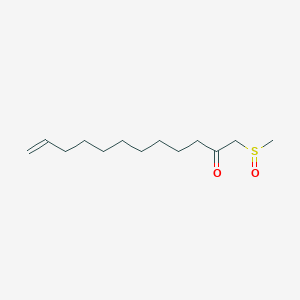
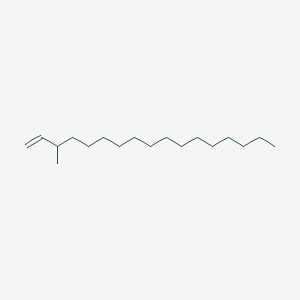

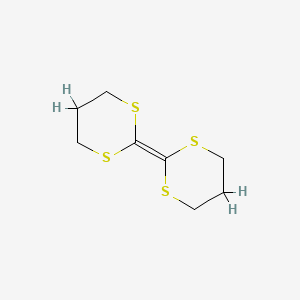

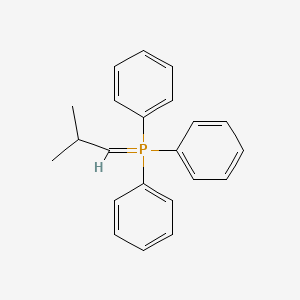
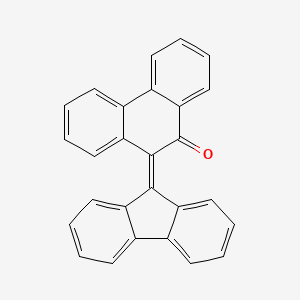
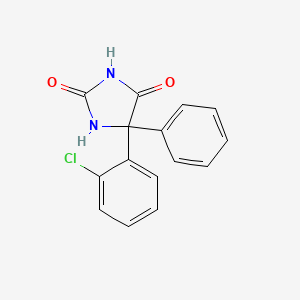
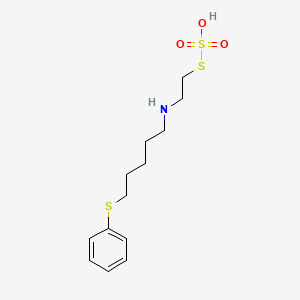
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
